![molecular formula C22H19FN2OS B394249 (2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394249.png)
(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic compound that features a thiazole ring, a furan ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Substitution Reactions: The aromatic substituents (ethylphenyl and fluorophenyl groups) can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to hydrogenation of the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully hydrogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with thiazole and furan rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in drug discovery and development.
Medicine
Medicinally, such compounds may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. They can be candidates for the development of new therapeutic agents.
Industry
Industrially, these compounds can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylphenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-chlorophenyl)amine
- N-(4-(4-ethylphenyl)-3-(2-thienylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-fluorophenyl)amine
Uniqueness
The uniqueness of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” lies in its specific combination of substituents and ring structures, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H19FN2OS |
|---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
4-(4-ethylphenyl)-N-(4-fluorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H19FN2OS/c1-2-16-5-7-17(8-6-16)21-15-27-22(24-19-11-9-18(23)10-12-19)25(21)14-20-4-3-13-26-20/h3-13,15H,2,14H2,1H3 |
InChI Key |
BUXUXWXBNXCCEK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)
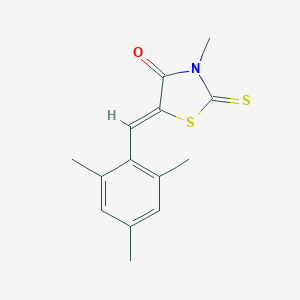
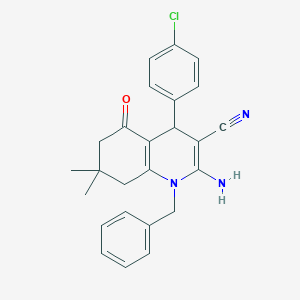
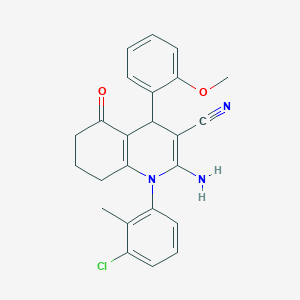

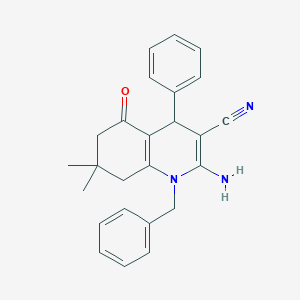
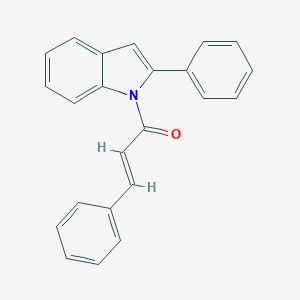
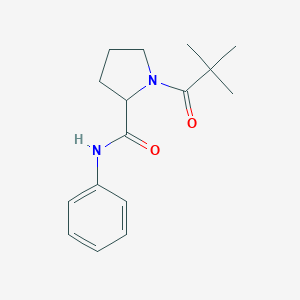
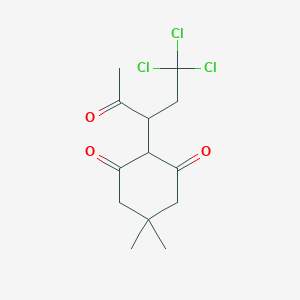
![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394185.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
